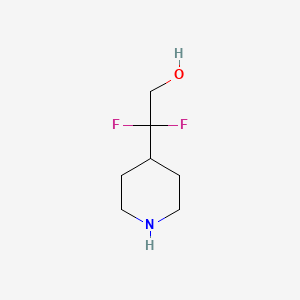
2,2-Difluoro-2-(4-piperidyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-2-(4-piperidyl)ethanol is a chemical compound with the molecular formula C7H14F2NO It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(4-piperidyl)ethanol typically involves the introduction of fluorine atoms into the piperidine ring. One common method is the reaction of piperidine with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-2-(4-piperidyl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atoms or to convert the hydroxyl group to a hydrogen atom.
Substitution: The fluorine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2,2-difluoro-2-(4-piperidyl)ketone, while reduction may produce 2,2-difluoro-2-(4-piperidyl)ethane.
Aplicaciones Científicas De Investigación
2,2-Difluoro-2-(4-piperidyl)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2-Difluoro-2-(4-piperidyl)ethanol involves its interaction with specific molecular targets. The fluorine atoms in the compound can form strong bonds with various biological molecules, affecting their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s solubility and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
2,2-Difluoro-2-(4-piperidyl)ethanol can be compared with other piperidine derivatives, such as:
2,2-Difluoro-2-(1-isopropyl-4-piperidinyl)ethanol: Similar structure but with an isopropyl group instead of a hydrogen atom.
2,2-Difluoro-2-(4-piperidyl)ethane: Lacks the hydroxyl group, affecting its reactivity and solubility.
2,2-Difluoro-2-(4-piperidyl)ketone: Contains a carbonyl group instead of a hydroxyl group, influencing its chemical properties.
The uniqueness of this compound lies in its specific combination of fluorine atoms and a hydroxyl group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H13F2NO |
|---|---|
Peso molecular |
165.18 g/mol |
Nombre IUPAC |
2,2-difluoro-2-piperidin-4-ylethanol |
InChI |
InChI=1S/C7H13F2NO/c8-7(9,5-11)6-1-3-10-4-2-6/h6,10-11H,1-5H2 |
Clave InChI |
GAEOLTATVTXPLM-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1C(CO)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















